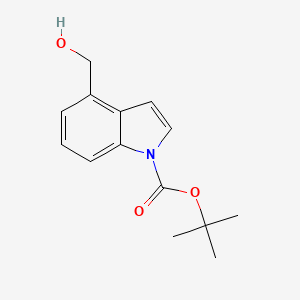

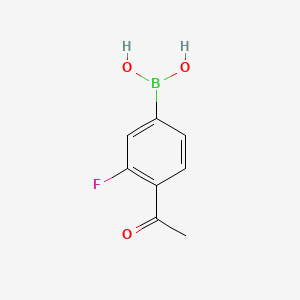

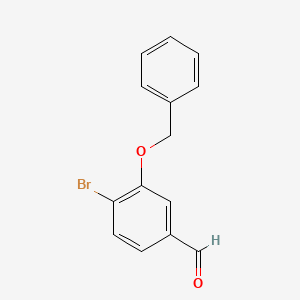

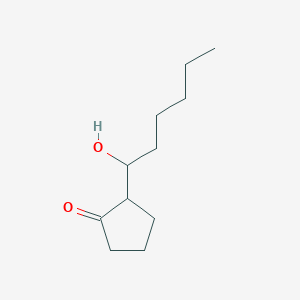

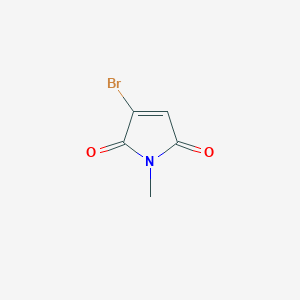

![molecular formula C9H8N6O B1340283 7-氨基-2-甲基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮 CAS No. 924834-86-6](/img/structure/B1340283.png)

7-氨基-2-甲基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been achieved through different methods. For instance, triorganotin(IV) complexes of a similar compound were synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study reported the efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which could be a similar approach for synthesizing the compound . Additionally, a three-component synthesis method has been used to create 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, which may offer insights into the synthesis of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two crystal environments, providing insights into the hydrogen-bonding interactions and supramolecular architecture . X-ray crystallography has also been used to determine the structure of triorganotin(IV) derivatives, revealing a trigonal bipyramidal structure with organic groups on the equatorial plane .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives includes substitution reactions, as seen in the reaction between 7-aminotriazolopyridines and sulfuric acid, which yields hydroxyalkylpyridines, or bromination, which gives brominated pyridines . The ambident nature of the anions from amines allows for acylation on nitrogen or alkylation on nitrogen or carbon, leading to various substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The solvate forms of these compounds, such as the dimethylformamide and water monosolvates, exhibit different structural arrangements and hydrogen-bonding interactions, which can affect their solubility, melting points, and other physical properties . The antimicrobial activity of some derivatives has been tested, showing in vitro activity against Gram-positive bacteria, indicating potential applications in the development of new antimicrobial agents .

科学研究应用

Medicinal Chemistry: CDK2 Inhibitors

- Summary of Application : The compound is used as a CDK2 inhibitor in cancer treatment . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Methods of Application : The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

- Results or Outcomes : Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

Medicinal Chemistry: Various Pharmacological Activities

- Summary of Application : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which includes “7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, is known to have a wide range of pharmacological activities .

- Methods of Application : The compound is used in the synthesis of various drugs with different functional groups .

- Results or Outcomes : The scaffold has been used in several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin .

安全和危害

This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes looking at how to handle and store the compound safely.

未来方向

This involves looking at potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQDJNCCBTUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)